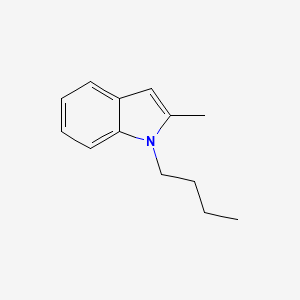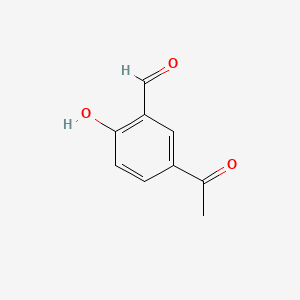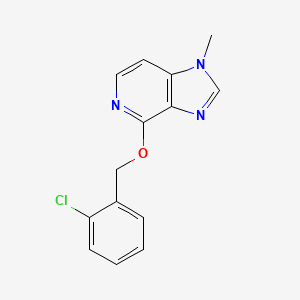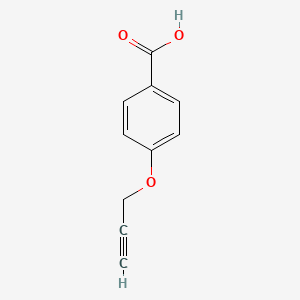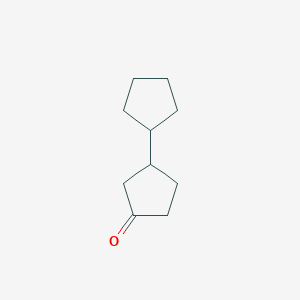
3-Ciclopentilciclopentano-1-ona
Descripción general
Descripción
Asymmetric Synthesis of Functionalized Cyclopentanones
The asymmetric synthesis of functionalized cyclopentanones has been achieved through a one-pot, multicatalytic formal [3+2] reaction. This process involves a secondary amine catalyzed Michael addition followed by an N-heterocyclic carbene catalyzed intramolecular crossed benzoin reaction. The resulting cyclopentanones exhibit high enantioselectivities and are derived from a variety of alkyl and aryl enals as well as a range of 1,3-dicarbonyls. This efficient method utilizes cheap, readily available starting materials and offers a rapid synthesis approach .
Cyclopentane-1,3-dione as a Carboxylic Acid Isostere
Cyclopentane-1,3-diones have been identified as novel isosteres for the carboxylic acid functional group. These compounds exhibit pKa values similar to carboxylic acids and have been shown to effectively substitute for this functional group in drug design. The study demonstrates that cyclopentane-1,3-dione derivatives can exhibit potent thromboxane A2 receptor antagonist activity, with nanomolar IC50 and Kd values. The cyclopentane-1,3-dione moiety offers strong acidity, tunable lipophilicity, and structural versatility, making it a valuable addition to the palette of carboxylic acid isosteres .
Synthesis and Structure of Polyethylene with Cyclopentane Units
Polyethylene containing 1,3-cyclopentane units in the main chain has been synthesized via ring-opening metathesis copolymerization of cycloolefins followed by a hydrogenation reaction. The copolymers exhibit multiple melting points and a broad distribution of copolymer composition. Analyses indicate the existence of a hexagonal crystal structure in the hydrogenated polyethylene, highlighting the impact of 1,3-cyclopentane units on the material's properties .
Regioselective Rearrangement of Radical Cations
Cyclopentane-1,3-diyl radical cations have been generated and studied through photoinduced electron transfer and radiolytic oxidation. The study reveals a regioselective rearrangement to methylcyclopentene under specific conditions. ESR studies support the findings, showing a rapid and stereoselective rearrangement by a 1,2-hydrogen shift. This research provides insight into the behavior of radical cations derived from bicyclic compounds and their potential applications .
Toxicology and Dermatology of 3-Methyl-2-pentylcyclopentan-1-one
A comprehensive review of the toxicology and dermatology of 3-methyl-2-pentylcyclopentan-1-one, a fragrance ingredient, has been conducted. This compound belongs to the ketones cyclopentanones and cyclopentenones group, characterized by a cyclopentanone or cyclopentenone ring with various substituents. The review summarizes the available data on physical properties, toxicology, and dermatology, contributing to the safety assessment of this and related fragrance materials .
Regio- and Stereoselective Cyclopentanone Annulation
A novel synthetic method for functionalized cyclopentanones has been developed based on a [3+2] cycloaddition reaction. This method utilizes a 1-(methylthio)-2-siloxyallyl cationic species and olefins to afford cyclopentanones with high regio- and stereoselectivity. The reactions exhibit a preference for the formation of sterically hindered regioisomers and demonstrate high stereoselectivity when reacting with vinyl sulfides .
Palladium-Catalyzed Syntheses of Condensed Cyclopentanes
New syntheses of condensed cyclopentanes have been described, which are based on the insertion into a Pd-C bond followed by an easy reductive elimination step. These reactions are highly stereoselective, and the crystal structure of a synthesized compound reveals interesting features, such as a highly symmetric condensed cyclopentane system and a twisted phenyl group. This research expands the methodologies for creating complex cyclopentane structures .
Asymmetric Synthesis of Trisubstituted Cyclopentanes
An efficient asymmetric synthesis of 1,2,3-trisubstituted cyclopentanes has been developed. The synthesis involves the preparation of disubstituted cyclopentenones, followed by catalytic reduction to achieve high yields and excellent enantiomeric excess. The resulting chiral allylic alcohols are further processed to obtain hydroxyacids, which are key components in the synthesis of substance P antagonists .
Synthesis and Structure of Bis(acetoxymethyl)tricyclopentanone
The synthesis of 1,5-bis(acetoxymethyl)tricyclo[2.1.0.02,5]pentan-3-one has been achieved through the catalyzed intramolecular addition of a diazoketone to a cyclopropene double bond. The X-ray crystal structure determination reveals an extremely short bridging carbon-carbon bond, providing insights into the molecular structure of this compound .
Synthesis and Configuration of Cyclopentanetetrol Acetate
The synthesis and relative configuration of (±)-(1α,2β,3β,4α)-1,2,3,4-cyclopentanetetrol 1-acetate have been described. This compound is a precursor in the synthesis of helicascolides and adopts a twist conformation in the cyclopentane ring. The study provides details on the molecular structure and the network of hydrogen bonds linking the molecules .
Aplicaciones Científicas De Investigación
Catálisis en Reacciones Químicas
3-Ciclopentilciclopentano-1-ona puede servir como un catalizador o un intermedio en varias reacciones químicas. Su estructura podría ser fundamental en la catálisis de un solo átomo, que es conocida por su fuerte actividad y alta selectividad en las reacciones catalíticas . Este compuesto podría potencialmente facilitar el desarrollo de nuevos métodos catalíticos en la síntesis orgánica, impactando en la eficiencia de las reacciones utilizadas en la industria farmacéutica y la ciencia de los materiales.
Imagenología Médica e Isótopos Radiactivos
En el campo de la imagenología médica, compuestos como this compound podrían estar marcados con isótopos radiactivos para crear agentes de contraste . Estos agentes pueden utilizarse en procedimientos de diagnóstico, como las exploraciones PET, para visualizar y rastrear procesos biológicos in vivo, ayudando a la detección temprana de enfermedades.
Nanotecnología y Ciencias Ambientales
Los nanomateriales juegan un papel crucial en la mejora del medio ambiente. This compound podría estar involucrado en la síntesis de nanocompuestos utilizados para la purificación del agua, células solares y sensores ambientales . Estas aplicaciones son esenciales para desarrollar tecnologías sostenibles y mitigar la contaminación.
Ciencia e Ingeniería de Materiales
En la ciencia de los materiales, this compound podría contribuir al diseño de nuevos materiales con propiedades mecánicas únicas . Podría utilizarse para crear polímeros con características específicas, como mayor durabilidad o biodegradabilidad controlada, que son cruciales para diversas aplicaciones industriales.
Investigación Bioquímica
Bioquímicamente, este compuesto podría ser un precursor o un análogo para la síntesis de moléculas bioactivas. Podría desempeñar un papel en la comprensión de las reacciones enzimáticas y las vías metabólicas , proporcionando información sobre procesos biológicos fundamentales y contribuyendo al desarrollo de nuevos fármacos.
Aplicaciones Farmacológicas
Farmacológicamente, this compound podría investigarse por su potencial terapéutico. Podría actuar como un compuesto líder en el descubrimiento de fármacos, particularmente en el ámbito de la farmacología de redes, donde podría interactuar con múltiples dianas para ejercer efectos polifarmacológicos .
Propiedades
IUPAC Name |
3-cyclopentylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-10-6-5-9(7-10)8-3-1-2-4-8/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQKDYIMZAIYIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CCC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397270 | |
| Record name | 1,1'-bi(cyclopentyl)-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27610-86-2 | |
| Record name | 1,1'-bi(cyclopentyl)-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




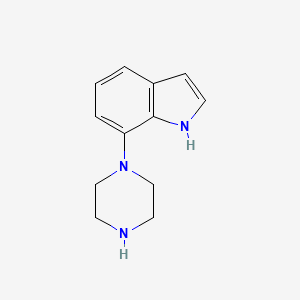
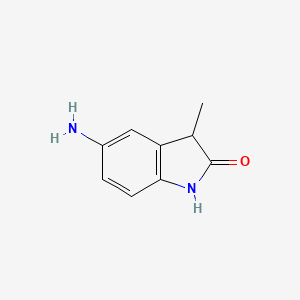
![4-amino-N-[(2Z)-1-methylazepan-2-ylidene]benzene-1-sulfonamide](/img/structure/B1274259.png)
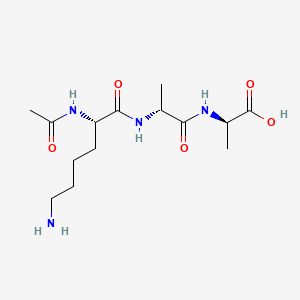
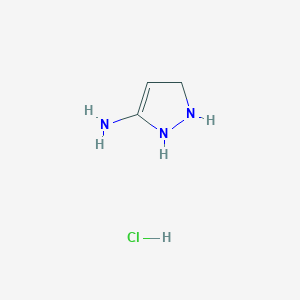
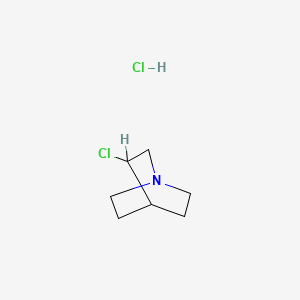


![1-Pentanone, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B1274269.png)
